ethyl 6-bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new aromatic rings or alkyl chains.
Scientific Research Applications
Ethyl 6-bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate: Similar in structure but with different substituents.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another indole derivative with different functional groups.
Uniqueness
What sets ethyl 6-bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H24BrN3O3S |
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Molecular Weight |
526.4 g/mol |
IUPAC Name |
ethyl 6-bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C25H24BrN3O3S/c1-5-32-24(30)23-18-12-22(31-4)19(26)13-20(18)29(17-9-7-6-8-10-17)21(23)14-33-25-27-15(2)11-16(3)28-25/h6-13H,5,14H2,1-4H3 |
InChI Key |
JBNLWXFBMATWJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CSC4=NC(=CC(=N4)C)C |
Origin of Product |
United States |
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